3-[3-(4-isopropylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone
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Overview
Description
4,6-dimethyl-3-[1-oxo-3-(4-propan-2-ylphenyl)prop-2-enyl]-1H-pyridin-2-one is an olefinic compound. It derives from a cinnamic acid.
Scientific Research Applications
Chemical Synthesis and Characterization
Preparation of Pyridinone Derivatives : The study by Ali and Winzenberg (2005) discusses the preparation of various 2(1H)-pyridinone derivatives, including those similar to the compound . These derivatives are synthesized through reactions involving acryloyl chloride derivatives and enaminones (Ali & Winzenberg, 2005).
Synthesis and Computational Study : Singh, Rawat, and Sahu (2014) conducted a synthesis and computational study on a pyrrole chalcone derivative, which is structurally related to 3-[3-(4-isopropylphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone. Their study includes spectroscopic analyses and quantum chemical calculations, providing insights into the molecular structure and interactions (Singh, Rawat, & Sahu, 2014).
Molecular and Structural Studies
Investigation of Pyrrole Containing Chalcones : Singh, Rawat, and Sahu (2014) also investigated another pyrrole containing chalcone, focusing on its spectroscopic properties and theoretical findings. This research provides insights into the vibrational analysis and reactivity descriptors of similar compounds (Singh, Rawat, & Sahu, 2014).
Structural Studies of Pyridinones : Nelson et al. (1988) conducted physical and structural studies of various 3-hydroxy-2-methyl-4(1H)-pyridinones, providing valuable information on the molecular structure, bonding, and hydrogen bonding importance in similar compounds (Nelson, Karpishin, Rettig, & Orvig, 1988).
Potential Pharmaceutical Applications
Synthesis of Antiulcer Agents : Kitazawa et al. (1989) explored the synthesis of dihydrobenzofuranone derivatives, including compounds structurally related to this compound, and their potential antiulcer activities (Kitazawa, Akahane, Nakano, Hayakawa, Sato, & Kobayashi, 1989).
Evaluation of Anti-inflammatory Activity : Amr, Sabry, and Abdulla (2007) synthesized a series of pyridines and pyrimidinones with anti-inflammatory properties, providing insights into the potential pharmaceutical applications of similar compounds (Amr, Sabry, & Abdulla, 2007).
properties
Molecular Formula |
C19H21NO2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4,6-dimethyl-3-[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C19H21NO2/c1-12(2)16-8-5-15(6-9-16)7-10-17(21)18-13(3)11-14(4)20-19(18)22/h5-12H,1-4H3,(H,20,22)/b10-7+ |
InChI Key |
YWQPLNUSTKUJNA-JXMROGBWSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=O)N1)C(=O)/C=C/C2=CC=C(C=C2)C(C)C)C |
SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=C(C=C2)C(C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)C=CC2=CC=C(C=C2)C(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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